2-(2-Chloro-5,8-dimethylquinolin-3-yl)acetic acid
Description
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-(2-chloro-5,8-dimethylquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-7-3-4-8(2)12-10(7)5-9(6-11(16)17)13(14)15-12/h3-5H,6H2,1-2H3,(H,16,17) |
InChI Key |
NBZQLVSPDWHCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CC(=O)O |
Origin of Product |
United States |
Biological Activity
2-(2-Chloro-5,8-dimethylquinolin-3-yl)acetic acid is a chemical compound notable for its quinoline structure, which includes a chlorine atom and two methyl groups. This unique configuration contributes to its potential biological activities, making it an interesting subject for medicinal chemistry research.
- Molecular Formula : C₁₃H₁₂ClN₁O₂
- Molecular Weight : Approximately 251.67 g/mol
The compound can undergo various chemical reactions typical of carboxylic acids and quinoline derivatives, including nucleophilic substitutions and acylation reactions. It also exhibits electrophilic aromatic substitution due to the presence of the chlorinated quinoline structure.
Antimicrobial Properties
Research indicates that compounds related to quinoline structures often display significant antimicrobial activity. Specifically, studies have shown that this compound exhibits:
- Antibacterial Activity : Preliminary studies suggest effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's activity was compared favorably to standard antibiotics like ciprofloxacin .
- Antifungal Activity : In vitro tests have indicated potential antifungal properties against strains such as Candida albicans and Aspergillus niger.
Anti-inflammatory and Antitumor Potential
The quinoline ring is associated with numerous pharmacological effects. Some derivatives of quinoline have been reported to inhibit specific enzymes involved in inflammatory processes and tumor growth. The potential anti-inflammatory effects of this compound warrant further investigation as they may contribute to its therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
A comparative analysis of similar compounds reveals insights into the structure-activity relationship:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Methyl substitutions enhance lipophilicity | Antimicrobial properties |
| 2-(2-Chloroquinolin-3-yl)acetic acid | Simple structure without methyl groups | Moderate activity |
| 7-Methylquinoline-3-carboxylic acid | Carboxylic acid group | Potential anti-inflammatory |
| 6-Methoxyquinoline-3-acetic acid | Methoxy substitution affects solubility | Varies based on substitution |
This table illustrates how structural variations influence biological activity, providing a basis for further drug development efforts.
Study on Antibacterial Activity
In a study examining the antibacterial properties of various quinoline derivatives, compounds similar to this compound were found to exhibit significant activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an effective antimicrobial agent .
Anti-inflammatory Research
Research has also focused on the anti-inflammatory properties of quinoline derivatives. Compounds with similar structures demonstrated inhibition of pro-inflammatory cytokines in cell line studies, indicating that this compound may possess similar effects .
Comparison with Similar Compounds
Key Observations :
- Chloro Substituents: The position of the chloro group (e.g., 2 vs. 6 in quinoline derivatives) affects electronic distribution and steric hindrance, altering reactivity and binding affinity.
- Methyl vs.
- Core Heterocycles: Furan or coumarin moieties (vs. quinoline) modify π-π stacking interactions and bioavailability.
Physicochemical Properties
Notes:
- The acetic acid moiety in all compounds improves aqueous solubility compared to non-carboxylic analogs.
- Chloro and methyl groups in the target compound reduce polarity relative to the methoxy-containing furoquinoline derivative.
Preparation Methods
Reaction Pathway
This method involves two key stages:
-
Quinoline Core Functionalization : Introduction of a formyl group at position 3 of 2-chloro-5,8-dimethylquinoline using the Vilsmeier-Haack reagent (POCl₃/DMF).
-
Aldoxime Synthesis : Conversion of the aldehyde to an aldoxime intermediate via reaction with hydroxylamine hydrochloride under basic conditions.
The general reaction sequence is:
Experimental Procedure
-
Vilsmeier-Haack Reaction :
-
Aldoxime Formation :
Analytical Characterization
| Parameter | Data | Source |
|---|---|---|
| IR (Aldehyde) | 1680–1695 cm⁻¹ (C=O stretch) | |
| ¹H NMR (Aldoxime) | δ 8.45 (s, 1H, CH=N) | |
| Yield | 70–75% |
Multicomponent Reaction with Meldrum’s Acid
Reaction Pathway
This one-pot method utilizes 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid to assemble the quinoline-acetic acid framework. Acidic workup induces cyclization and acetic acid liberation.
Experimental Procedure
-
Condensation :
-
Acid Treatment :
Analytical Characterization
Comparative Analysis of Methods
Efficiency and Yield
| Method | Yield | Time | Complexity |
|---|---|---|---|
| Vilsmeier-Haack | 70–75% | 12 h | Moderate |
| Copper-Catalyzed | 60–65% | 8 h | High |
| Multicomponent Reaction | 68% | 2 h | Low |
Challenges
-
Regioselectivity : Copper-catalyzed methods require precise stoichiometry to avoid byproducts.
-
Purification : Polar intermediates (e.g., aldoximes) necessitate column chromatography.
Advanced Spectral Characterization
High-Resolution Mass Spectrometry (HRMS)
Q & A
Advanced Research Question
- Data Collection : Use high-resolution (<1.0 Å) X-ray data at low temperature (e.g., 200 K) to minimize thermal motion artifacts .
- Software : Refine with SHELXL (hydrogen atoms placed via riding model) and validate using WinGX’s PARST and PLATON tools .
- Disorder Handling : For disordered chloro/methyl groups, apply split-atom models with occupancy constraints (e.g., 50:50) .
How to design experiments for studying the compound’s biological activity, such as enzyme inhibition?
Advanced Research Question
- Target Selection : Prioritize metalloenzymes (e.g., matrix metalloproteinases) due to the compound’s carboxylate group, which may chelate metal ions .
- Assay Design : Use fluorescence quenching assays with recombinant enzymes and monitor IC₅₀ values via dose-response curves.
- Control Experiments : Include EDTA to confirm metal-dependent activity and compare with non-chlorinated analogs to assess halogen effects.
What computational methods are suitable for predicting electronic properties of quinoline-acetic acid derivatives?
Advanced Research Question
- DFT Calculations : Use Gaussian16 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps and electrostatic potential maps.
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS to predict aggregation behavior .
- Docking Studies : AutoDock Vina for predicting binding modes to protein targets (e.g., quinoline-binding enzymes) .
How to analyze hydrogen bonding networks in crystal structures of related compounds?
Advanced Research Question
- Geometric Criteria : Use Mercury (CCDC) to identify donor-acceptor distances (≤3.2 Å) and angles (≥120°) .
- Network Topology : Classify motifs (e.g., R₂²(8) carboxylate dimers) and quantify their contribution to lattice stability .
- Thermal Analysis : Correlate hydrogen bond strength with thermal stability via TGA-DSC (e.g., decomposition >250°C) .
What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
- Byproduct Formation : Monitor intermediates via LC-MS and optimize purification (e.g., column chromatography vs. recrystallization).
- Solvent Recovery : Implement distillation for MeCN and acetic acid reuse to reduce costs.
- Safety : Handle chlorinated intermediates in fume hoods with PPE (gloves, goggles) per SDS guidelines .
How does the compound’s structure influence its role in coordination chemistry?
Advanced Research Question
- Ligand Design : The carboxylate and quinoline N-atom enable bidentate/monodentate binding modes to transition metals (e.g., Cu²⁺, Zn²⁺) .
- pH Sensitivity : Titrate with NaOH (pH 7–10) to deprotonate the carboxyl group and study metal-binding affinity via UV-Vis .
What are unresolved research challenges in studying this compound’s reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
